Exifone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,3,4-trihydroxyphenyl)-(3,4,5-trihydroxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O7/c14-7-2-1-6(11(18)13(7)20)10(17)5-3-8(15)12(19)9(16)4-5/h1-4,14-16,18-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDWWPGWIXPVRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044950 | |
| Record name | Exifone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52479-85-3, 72841-23-7 | |
| Record name | Exifone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52479-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Exifone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052479853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, (2,3,4-trihydroxyphenyl)(3,4,5-trihydroxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072841237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Exifone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Exifone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.660 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | EXIFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38K9TOD4EG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Exifone: an Overview of Its Pharmacological Significance
Historical Context and Early Therapeutic Applications
The story of exifone begins in the 1970s, with its synthesis and initial exploration as a therapeutic agent for a range of age-related conditions. Its early promise in improving microcirculation and cognitive function led to its clinical use, particularly in Europe.
Initial Discovery and Synthesis
This compound, chemically known as (2,3,4-trihydroxyphenyl)(3,4,5-trihydroxyphenyl)methanone, was first synthesized in France in the 1970s. biorxiv.org Its synthesis can be achieved through methods such as the Nencki reaction, which involves the condensation of gallic acid with pyrogallol. This process yields the characteristic hexahydroxybenzophenone structure of this compound.
Early Indications for Microcirculation Disorders
One of the primary early applications for this compound was in the management of disorders related to blood microcirculation. biorxiv.org The rationale for its use in these conditions was linked to its perceived ability to improve blood flow in the smallest vessels. While the precise mechanisms were not fully understood at the time, its application extended to conditions associated with impaired peripheral circulation. The therapeutic goal was to enhance tissue perfusion and oxygenation, thereby alleviating symptoms associated with poor microvascular health.
Historical Use in Cognitive Deficits (Alzheimer's Disease and Parkinson's Disease)
Following its use in circulatory disorders, this compound was investigated for its potential to address age-related cognitive decline. It was subsequently approved in France in 1988 for the treatment of cognitive deficits in elderly patients, including those with Alzheimer's-type dementia and Parkinson's disease. biorxiv.org
Clinical trials in patients with Parkinson's disease-related cognitive disorders showed that this compound produced statistically significant improvements in several cognitive domains. nih.gov A double-blind, placebo-controlled trial evaluated the efficacy of this compound and found notable enhancements in immediate recall, object naming, spatiotemporal orientation, and calculation abilities. nih.gov These findings suggested a potential role for this compound in managing the cognitive symptoms frequently associated with Parkinson's disease. The proposed mechanism of action at the time often centered on its potent free-radical scavenging properties. nih.gov Preclinical studies in mice also provided evidence of this compound's ability to facilitate memory function, which was consistent with its observed effects in human patients. biorxiv.org
Re-evaluation in Modern Neuropharmacology
Despite its initial therapeutic applications, the journey of this compound took a significant turn due to safety concerns. However, years after its withdrawal from the market, a renewed scientific interest has emerged, focusing on its underlying molecular mechanisms and potential as a lead compound for new therapeutic strategies.
Withdrawal from Market and Associated Hepatotoxicity
The clinical use of this compound was curtailed by reports of hepatotoxicity. biorxiv.org While generally well-tolerated in early studies, continued administration at higher doses led to reversible liver damage in a small subset of patients. biorxiv.org Reports indicated that this adverse effect occurred in approximately 1 in 15,000 patients. researchgate.net Clinical case reports described patients developing jaundice after several months of treatment. nih.gov Histological examination of liver samples from affected individuals revealed centrilobular hepatocyte necrosis and cholestasis. nih.gov Following the discontinuation of this compound, the liver damage was observed to be reversible, with patients achieving complete recovery. nih.gov These findings ultimately led to the withdrawal of this compound from the market in 1990. biorxiv.org
Renewed Interest in its Molecular Mechanisms
In recent years, there has been a resurgence of interest in this compound, driven by research into its specific molecular targets. biorxiv.orgbiorxiv.orgacs.orgnih.gov Modern neuropharmacology has identified this compound as a potent activator of Histone Deacetylase 1 (HDAC1), a key enzyme involved in epigenetic regulation and DNA damage repair. biorxiv.orgacs.orgnih.gov This discovery has shed new light on the potential mechanisms behind its previously observed neuroprotective effects.
Subsequent research has delved into the specifics of this interaction, revealing that this compound acts as a mixed, non-essential activator of HDAC1. biorxiv.orgbiorxiv.org This means it can bind to both the free enzyme and the enzyme-substrate complex, leading to an increased maximal rate of deacetylation. biorxiv.orgbiorxiv.org Kinetic studies have shown that this compound increases the affinity of HDAC1 for its substrate. biorxiv.org Biolayer interferometry assays have further confirmed a direct and preferential binding of this compound to HDAC1 over other related class I HDACs. acs.orgnih.gov
This activation of HDAC1 by this compound has been shown to have neuroprotective effects in preclinical models. In human induced pluripotent stem cell (iPSC)-derived neuronal models, treatment with this compound led to a decrease in histone acetylation, consistent with its role as an HDAC activator. acs.orgnih.gov Furthermore, in a tauopathy patient-derived iPSC neuronal model subjected to oxidative stress, this compound treatment was found to be neuroprotective. acs.orgnih.gov These findings suggest that by activating HDAC1, this compound may help protect genomic integrity in the context of neurodegeneration and aging. acs.orgnih.gov
Mechanisms of Action and Molecular Interactions of Exifone
Histone Deacetylase 1 (HDAC1) Activation
Exifone has been identified as a potent activator of HDAC1, a zinc-dependent class I histone deacetylase. researchgate.netbiorxiv.orgnih.gov This activation is significant as HDAC1 plays a critical role in protecting neurons from DNA damage, a factor implicated in neurodegenerative diseases such as Alzheimer's disease (AD), amyotrophic lateral sclerosis (ALS), and frontotemporal dementia (FTD). researchgate.netharvard.edunih.gov By increasing HDAC1 deacetylase activity, this compound contributes to globally decreased histone acetylation within cells, consistent with its role as a deacetylase activator. researchgate.netbiorxiv.orgnih.gov Studies have shown that this compound exhibits selectivity, activating HDAC1 preferentially over other class I HDACs, such as HDAC2, and other neurodegeneration-relevant targets like the kinase CDK5. researchgate.netbiorxiv.orgnih.govmit.edu
This compound potently activates the deacetylase activity of HDAC1, leading to an increased rate of deacetylation by the enzyme. researchgate.netbiorxiv.orgbiorxiv.org This catalytic activation has been observed in vitro with recombinant enzyme preparations. biorxiv.org For instance, pre-incubation of HDAC1 with this compound can lead to a significant increase in deacetylase activity, with reported values reaching up to 620% and 450% at 1 µM and 10 µM this compound, respectively. researchgate.net The highest levels of HDAC1 activation by this compound are typically observed when the substrate concentration is significantly lower than its Km value. biorxiv.org
The mechanism by which this compound activates HDAC1 is characterized as mixed, non-essential activation. researchgate.netbiorxiv.orgharvard.edunih.govbiorxiv.orgmolnova.com This implies that the enzymatic reaction can still occur in the absence of this compound, but its presence significantly modulates the enzyme's kinetic parameters. biorxiv.org
This compound is capable of binding to both the free HDAC1 enzyme and the enzyme that is already bound to its substrate. researchgate.netbiorxiv.orgharvard.edunih.govmit.edubiorxiv.orgmolnova.comabmole.combiorxiv.org This dual binding capability is a characteristic feature of a non-essential activation mechanism. biorxiv.org Direct binding of this compound to HDAC1 has been confirmed through biolayer interferometry assays, which also provide kinetic and selectivity profiling data. researchgate.netbiorxiv.orgnih.gov
Increasing concentrations of this compound cause a progressive decrease in the apparent substrate Michaelis constant (Km) for the acetylated peptide substrate, such as Bio-H4K12Ac. researchgate.netbiorxiv.orgbiorxiv.orgresearchgate.net This decrease in Km indicates that this compound enhances the affinity of HDAC1 for its substrate, thereby facilitating more efficient substrate binding. biorxiv.orgbiorxiv.org The alpha (α) value, which represents the factor by which substrate Km changes upon activator interaction, has been estimated as 0.3. biorxiv.org
Table 1: Influence of this compound Concentration on Apparent Km of HDAC1
| This compound Concentration | Apparent Km (µM) |
| 0 µM (Control) | (Data not explicitly provided in snippets, but implied as higher than with this compound) |
| Increasing | Decreases progressively researchgate.netbiorxiv.orgbiorxiv.orgresearchgate.net |
In addition to affecting substrate affinity, this compound also increases the apparent maximal reaction velocity (Vmaxapp) of HDAC1-catalyzed deacetylation. researchgate.netbiorxiv.orgnih.govbiorxiv.orgmolnova.comabmole.comresearchgate.net This means that this compound not only helps the enzyme bind its substrate more efficiently but also accelerates the catalytic turnover rate once the substrate is bound. biorxiv.orgresearchgate.net The beta (β) value, which reflects the Vmax change, has been estimated as 1.46. biorxiv.org
Table 2: Influence of this compound Concentration on Apparent Vmax of HDAC1
| This compound Concentration | Apparent Vmaxapp |
| 0 µM (Control) | (Data not explicitly provided in snippets, but implied as lower than with this compound) |
| Increasing | Increases researchgate.netbiorxiv.orgbiorxiv.orgresearchgate.net |
This compound's interaction with HDAC1 also extends to its ability to modulate the effects of active site inhibitors, such as CI-994 (Tacedinaline). researchgate.netmit.edubiorxiv.orgbiorxiv.orgresearchgate.net Studies have shown that this compound is capable of partially reversing the inhibitory effect of CI-994 in a concentration-dependent manner. biorxiv.orgbiorxiv.orgresearchgate.net For instance, pre-incubation of HDAC1 with this compound can lead to an increase in catalytic activity even at lower concentrations of CI-994. researchgate.netbiorxiv.org This suggests that this compound likely interacts with sites on HDAC1 other than the active site, which is consistent with its mixed mechanism of activation. biorxiv.orgbiorxiv.org However, at higher concentrations of CI-994 (e.g., 5 µM or 10 µM), the inhibition may no longer be reversed by this compound. biorxiv.orgresearchgate.net
Selectivity Profile for HDAC1
This compound demonstrates a notable selectivity profile for HDAC1, distinguishing it from other related enzymes and signaling molecules implicated in neurodegeneration. genecards.orgcellsignal.comnih.gov
This compound directly binds to HDAC1, as confirmed by biolayer interferometry (BLI assays), and functions as a mixed, non-essential activator of its deacetylase activity. genecards.orgcellsignal.comnih.gov This activation leads to an increased relative maximal rate of HDAC1-catalyzed deacetylation. cellsignal.com Kinetic and selectivity profiling indicate that HDAC1 is preferentially targeted by this compound compared to other Class I HDACs, specifically HDAC2 and HDAC8. genecards.orgcellsignal.comnih.govfn-test.comuniprot.org
In biochemical assays, this compound has been shown to be at least four-fold more selective for activating HDAC1 compared to HDAC2. nih.govfn-test.comuniprot.org The half-maximal effective concentration (EC50) for HDAC1 activation by this compound was reported as 0.02 µM, whereas for HDAC2, it was 0.08 µM. fn-test.comuniprot.org Biophysical assays further support this preference, showing a modest 1.9-fold lower equilibrium dissociation constant (KD) for HDAC1 (0.093 µM) compared to HDAC2 (0.142 µM), alongside a higher association rate constant (ka) for HDAC1. fn-test.com These findings collectively establish HDAC1 as a preferred target among the tested proteins. fn-test.com
Table 1: Selectivity Profile of this compound for Class I HDACs
| Target | EC50 (µM) fn-test.comuniprot.org | KD (µM) fn-test.com | Fold Selectivity for HDAC1 (based on EC50) fn-test.comuniprot.org |
| HDAC1 | 0.02 | 0.093 | 1.0 |
| HDAC2 | 0.08 | 0.142 | ≥ 4-fold |
Beyond its interaction with HDACs, this compound also binds to the cyclin-dependent kinase 5 (CDK5)/p25 complex. nih.govfn-test.com CDK5 is a crucial regulatory enzyme implicated in neurodegeneration, particularly when hyperactivated due to its association with the p25 regulatory subunit, which is generated by calpain-mediated cleavage of p35. nih.govfn-test.com This pathological activation of CDK5/p25 can lead to HDAC1 inhibition and increased DNA damage. nih.gov
Using biolayer interferometry, this compound was found to bind to CDK5/p25 with an estimated KD value of 0.24 µM. nih.govfn-test.comrcsb.org Despite this interaction, this compound exhibits at least a 2.4-fold preference for HDAC1 based on measured binding affinities, indicating that while it interacts with CDK5/p25, its primary and more potent interaction is with HDAC1. nih.govfn-test.comrcsb.org
Intracellular Consequences of HDAC1 Activation
The activation of HDAC1 by this compound leads to several significant intracellular consequences, particularly within neuronal cells, impacting epigenetic regulation and cellular stress responses. genecards.orgcellsignal.comnih.gov
Consistent with its mechanism as a deacetylase activator, treatment of human induced pluripotent stem cell (iPSC)-derived neuronal cells with this compound results in a measurable, global decrease in histone acetylation. genecards.orgcellsignal.comnih.govuniprot.orguniprot.orgatlasgeneticsoncology.org This reduction in histone acetylation is indicative of enhanced HDAC1-mediated deacetylation activity within the cellular environment, leading to a more compact chromatin structure. cellsignal.comnih.gov
Genomic instability, often caused by deficiencies in DNA damage response and repair mechanisms, is linked to age-related cognitive decline and neurodegenerative diseases. genecards.orgcellsignal.comuniprot.orgatlasgeneticsoncology.orgrcsb.org HDAC1 has been identified as a critical factor in protecting neurons from the deleterious effects of DNA damage in conditions such as Alzheimer's disease (AD), amyotrophic lateral sclerosis (ALS), and frontotemporal dementia (FTD). genecards.orgcellsignal.comuniprot.orgrcsb.org
This compound's activation of HDAC1 plays a role in modulating DNA damage response pathways. genecards.orgcellsignal.comnih.govuniprot.orguniprot.orgatlasgeneticsoncology.orgrcsb.org A companion study demonstrated that this compound is capable of reducing DNA damage in vivo in an AD mouse model, further establishing a link between fundamental mechanisms of DNA damage response and repair and HDAC1 activity. nih.govuniprot.orguniprot.org This suggests that this compound's influence on HDAC1 contributes to the cellular machinery responsible for maintaining genomic integrity. nih.gov HDAC1 is also shown to modulate oxidative DNA repair via 8-oxoguanine DNA glycosylase (OGG1), a key enzyme in the base excision repair (BER) pathway, further highlighting its role in mitigating oxidative DNA damage. nih.gov
The collective findings on this compound's effects strongly link its HDAC1 activation to the maintenance of genomic integrity and neuroprotection. genecards.orgcellsignal.comnih.govuniprot.orgatlasgeneticsoncology.orgrcsb.org By activating HDAC1-mediated deacetylation, this compound contributes to protecting against genotoxic stress. uniprot.orgrcsb.org In human iPSC-derived neuronal models of tauopathy subjected to oxidative stress, this compound treatment demonstrated neuroprotective effects. genecards.orgcellsignal.comnih.govuniprot.orgatlasgeneticsoncology.org This protective action is consistent with the established role of HDAC1 in neuronal viability and its importance in preventing DNA damage and neuronal death in neurodegenerative contexts. genecards.orgcellsignal.comnih.govuniprot.orgatlasgeneticsoncology.orgrcsb.org The ability of this compound to enhance HDAC1 activity thus offers a potential therapeutic strategy for protecting genomic integrity in the context of neurodegeneration and aging. genecards.orgcellsignal.comnih.govuniprot.orgatlasgeneticsoncology.orgrcsb.org
Interaction with Amyloid-β Peptides
The accumulation and aggregation of amyloid-β (Aβ) peptides are central to the pathology of Alzheimer's disease. This compound has been investigated for its ability to modulate these processes, offering insights into potential therapeutic strategies.
This compound has been shown to reduce the association of toxic β-amyloid peptides with cell membranes in neuronal-like PC12 cells. This effect is attributed to its capacity to decrease the effective negative charge of membranes biorxiv.orgpnas.orgnih.govpnas.orgbiorxiv.orgnih.gov. Studies indicate that this compound is more effective than phloretin, a structurally similar compound, in preventing the binding of amyloid peptides to lipid membranes nih.gov. This suggests a physicochemical interaction where this compound, as a dipolar compound, interferes with the electrostatic interactions between Aβ peptides and negatively charged membrane surfaces pnas.orgnih.govpnas.org.
Beyond reducing membrane association, this compound actively prevents β-amyloid-induced cell toxicity. In neuron-like PC12 cells, this compound has been demonstrated to prevent the toxicity caused by various amyloid-β forms, including Aβ25-35, Aβ1-40, and Aβ1-42 pnas.orgpnas.orgnih.govresearchgate.net. Maximal prevention of amyloid toxicity was observed at a concentration of 10 µM this compound pnas.orgpnas.orgnih.gov. This protective effect is linked to this compound's ability to interfere with the Aβ-membrane interaction, thereby preventing amyloid-induced alterations to the cell membrane and subsequent cell death pnas.orgpnas.orgnih.gov.
Antiviral Activities
Recent research has identified this compound as a compound with notable antiviral activities, particularly against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).
This compound has been identified as an inhibitor of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), a crucial enzyme for viral replication mdpi.comnih.govresearchgate.netresearchgate.netresearchgate.netresearcher.life. Its inhibitory activity against SARS-CoV-2 3CLpro has been demonstrated with an IC50 value of 4.38 µM acs.org. Furthermore, this compound exhibits broad-spectrum inhibitory properties, showing activity against 3CLpro from other coronaviruses such as SARS-CoV and MERS-CoV mdpi.com.
Table 1: this compound's Inhibitory Activity Against Viral Proteases
| Protease | IC50 (µM) | Ki (µM) | Inhibition Type | Binding Mechanism |
| SARS-CoV-2 3CLpro | 4.38 acs.org | 1.58 mdpi.com | Non-Competitive | Allosteric mdpi.com |
| SARS-CoV 3CLpro | 3.36 mdpi.com | N/A | N/A | N/A |
| MERS-CoV 3CLpro | 13.94 mdpi.com | N/A | N/A | N/A |
Studies have revealed that this compound binds to SARS-CoV-2 3CLpro through a non-covalent mechanism mdpi.com. It acts as a non-competitive inhibitor, meaning it binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's activity mdpi.com. This is in contrast to other inhibitors, such as benserazide (B1668006) hydrochloride, which form covalent bonds with the protease mdpi.comnih.govresearchgate.netresearchgate.net.
The inhibitory action of this compound on SARS-CoV-2 3CLpro is characterized by an allosteric mechanism mdpi.com. Molecular docking simulations indicate that this compound binds to a cleft located between domain II and domain III of the SARS-CoV-2 3CLpro enzyme mdpi.com. This region has been identified as a potential allosteric site mdpi.com. Within this binding site, this compound forms hydrogen bonds with key amino acid residues, including T111, I152, D153, D295, and R298, further supporting its allosteric mode of action mdpi.com.
Blocking ACE2/S-RBD Interaction
This compound has been identified as an agent capable of blocking the interaction between the host cell receptor ACE2 and the SARS-CoV-2 S-RBD. This inhibitory action, a critical step in preventing viral entry into human cells, has been substantiated through various experimental techniques, including surface plasmon resonance (SPR) and flow cytometry. wikipedia.orgfishersci.ca
Inhibition of Soluble S-RBD Binding to Vero-E6 Cells
Experimental investigations utilizing a flow cytometry blocking assay have shown that this compound can disrupt the binding of soluble His-tagged S-RBD to Vero-E6 cells. These cells naturally express the ACE2 receptor, making them a suitable model for studying this interaction. The addition of this compound at concentrations of 50 µM and 100 µM resulted in a notable reduction in the S-RBD binding signal, indicating a potent inhibitory effect on S-RBD binding to Vero-E6 cells. wikipedia.org
Binding Affinity to S-RBD and ACE2
The binding affinity of this compound to both S-RBD and ACE2 has been quantitatively assessed using surface plasmon resonance (SPR) assays. This compound demonstrated dose-dependent binding to immobilized ACE2 protein. The kinetic analysis revealed specific binding parameters for its interactions with both S-RBD and ACE2. wikipedia.org
This compound exhibited a dissociation constant (K_D) of 1.93 µM for its binding to ACE2. Its binding kinetics to both S-RBD and ACE2 were characterized by slow association (k_a) and slow dissociation (k_d). Notably, this compound displayed faster kinetics and a higher affinity for SARS-CoV-2 S-RBD compared to human ACE2. wikipedia.org
Table 1: Binding Affinity Parameters of this compound to ACE2 and S-RBD wikipedia.org
| Target | K_D (µM) | k_a (M⁻¹s⁻¹) | k_d (s⁻¹) |
| ACE2 | 1.93 | 2.33 × 10² | 2.61 × 10⁻³ |
| S-RBD | - | 3.19 × 10² | 2.61 × 10⁻³ |
Note: K_D for S-RBD was not explicitly stated in the provided snippets for the same experiment, but kinetic rates were given for both.
Antiviral Activity Against SARS-CoV-2 Pseudovirus Variants
Beyond its direct molecular interactions, this compound has demonstrated significant antiviral activity against various SARS-CoV-2-S pseudovirus variants. This activity is characterized by its ability to inhibit viral entry into hACE2-HEK293T cells in a dose-dependent manner. wikipedia.orgfishersci.ca
For the wild-type SARS-CoV-2-S pseudovirus, this compound exhibited an inhibitory concentration 50% (IC₅₀) value of 76.48 ± 32.60 µM. Furthermore, the compound showed low cytotoxicity against hACE2-HEK293T cells, with a cytotoxic concentration 50% (CC₅₀) exceeding 200 µM. These findings collectively indicate this compound's antiviral effects against mutant pseudotyped SARS-CoV-2 strains. wikipedia.org
Table 2: Antiviral Activity and Cytotoxicity of this compound Against SARS-CoV-2 Pseudovirus wikipedia.org
| Parameter | Value (µM) |
| IC₅₀ | 76.48 ± 32.60 |
| CC₅₀ | > 200 |
Structure-Activity Relationships in Antiviral Context
This compound is characterized as a polyphenol containing triphenol groups. The observed antiviral activity of this compound, particularly its dual-target inhibition of both SARS-CoV-2 3CLpro and the ACE2/S-RBD interaction, underscores the importance of its chemical structure in mediating these effects. While specific detailed structure-activity relationships (SARs) for modifications within the this compound molecule regarding its ACE2/S-RBD blocking activity are not extensively elaborated in the provided context, its classification as a polyphenol with triphenol groups suggests that these structural features are crucial for its observed inhibitory capacities. wikipedia.orgfishersci.ca The presence of these groups is often associated with diverse biological activities, including antiviral properties, by enabling interactions with various protein targets. The ability of this compound to act as a dual-target inhibitor indicates that its molecular architecture allows for effective engagement with distinct viral and host factors essential for SARS-CoV-2 infection. wikipedia.orgfishersci.ca
Preclinical Research and in Vitro Studies of Exifone
Neuroprotective Effects in Cellular Models
The use of human iPSC-derived neurons has allowed for the study of Exifone in a human-relevant context, particularly in models of genetically-driven neurodegenerative diseases.
Genomic instability resulting from inadequate DNA damage response and repair has been associated with neurodegenerative diseases and age-related cognitive decline. acs.orgbiorxiv.org Research has identified the histone deacetylase HDAC1 as a crucial element in protecting neurons from the harmful effects of DNA damage. acs.orgnih.gov Studies have demonstrated that this compound potently activates the deacetylase activity of HDAC1, providing a mechanism for its neuroprotective effects against genotoxic stress. biorxiv.orgbiorxiv.orgscispace.com By activating HDAC1, this compound offers a potential pathway to protect genomic integrity in the context of neurodegeneration. nih.govbiorxiv.org
Treatment of human iPSC-derived neuronal cells with this compound leads to a global decrease in histone acetylation, which is consistent with the intracellular activation of HDAC1. acs.orgnih.govbiorxiv.orgbiorxiv.org This action is believed to be a key part of its ability to protect neurons. biorxiv.org
Table 1: Summary of this compound's Mechanism Against Genotoxic Stress in iPSC-Derived Neurons
| Model System | Key Target | Effect of this compound | Outcome |
|---|---|---|---|
| Human iPSC-Derived Neurons | HDAC1 | Potent activation of deacetylase activity biorxiv.orgscispace.com | Protection against genotoxic stress biorxiv.org |
This compound's neuroprotective capabilities have been specifically evaluated in iPSC-derived neuronal models from patients with tauopathies. biorxiv.org One such model utilized neurons derived from a Frontotemporal Dementia (FTD) patient carrying a tau-A152T variant. biorxiv.orgnih.gov These neurons exhibit an accumulation of tau protein and show a heightened vulnerability to cellular stressors. biorxiv.orgnih.gov
In these models, this compound treatment demonstrated a neuroprotective effect when the cells were subjected to oxidative stress induced by mitochondrial inhibition with rotenone. biorxiv.orgresearchgate.net Pre-treatment with this compound before the introduction of the stressor rescued neuronal viability in a dose-dependent manner. biorxiv.org This finding suggests that this compound can protect human neurons derived from patients with tauopathy against stress that leads to neurodegeneration. biorxiv.org
Table 2: Neuroprotective Effect of this compound in FTD-Tau Neuronal Model Under Stress
| Condition | Stressor (Rotenone) | This compound Pre-treatment | Approximate Cell Viability |
|---|---|---|---|
| Control | None | None | ~100% |
| Stress-Induced | 0.5 µM - 1 µM | None | Decreased |
The neuronal-like PC12 cell line has also been used to study the effects of this compound, particularly in the context of Alzheimer's disease pathology.
In studies using neuronal-like PC12 cells, this compound has been shown to prevent toxicity induced by β-amyloid peptides. biorxiv.orgscispace.com The mechanism for this protection involves reducing the association of these toxic peptides with the cell membranes. biorxiv.orgscispace.com
Neuronal-like PC12 Cells
Animal Models of Neurological Disorders
The investigation of this compound has extended to in vivo animal models to validate the findings from cellular studies. In a mouse model of Alzheimer's disease (5XFAD), the pharmacological activation of HDAC1 by this compound was found to protect against the detrimental effects of oxidative DNA damage in the brains of aged mice. biorxiv.org Research in these models showed that this compound treatment can reduce DNA damage in vivo, further linking the fundamental mechanisms of the DNA damage response pathway and HDAC1 activity to neuroprotection. biorxiv.org
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| CI-994 |
| This compound |
Facilitation of Memory Function in Mouse Models
This compound has demonstrated the ability to enhance memory function in various mouse models. researchgate.netbiorxiv.org In one study, mice treated with this compound showed a more pronounced decrease in exploratory activity when re-exposed to a staircase exploratory test 24 hours later, indicating improved habituation memory compared to a control group. nih.gov Similar memory-enhancing effects were observed with piracetam. nih.gov
Furthermore, in a passive avoidance task, this compound partially counteracted the amnesia induced by scopolamine. nih.gov This suggests that this compound can mitigate memory deficits caused by cholinergic system dysfunction. nih.gov These findings from simple rodent models are consistent with the compound's proposed therapeutic effects in humans. nih.gov
Table 1: Effects of this compound on Memory in Mouse Models
| Model | Effect of this compound | Comparator |
|---|---|---|
| Habituation of Exploratory Activity | Improved memory (more marked decrease in exploratory activity) | Piracetam showed similar results |
| Scopolamine-Induced Amnesia (Passive Avoidance Task) | Partially antagonized amnesia | Piracetam showed similar results |
Rescue of Neurodegeneration in Alzheimer's Disease Mouse Models
Research has indicated that this compound may have a neuroprotective role in the context of Alzheimer's disease (AD). biorxiv.org Studies using AD mouse models have shown that pharmacological activation of Histone Deacetylase 1 (HDAC1) by this compound can protect against the detrimental effects of oxidative DNA damage in the brain. biorxiv.org This protective effect was observed in both wild-type and 5X-FAD mice, a model for familial Alzheimer's disease. biorxiv.org The mechanism is linked to the maintenance of DNA integrity, which is crucial for neuronal survival. biorxiv.org By activating HDAC1, this compound is thought to prevent cell cycle re-entry and DNA damage in neurons, which are key pathological features of neurodegeneration in AD. biorxiv.orgnih.gov
Atypical Antidepressant Properties in Mouse Models
Preclinical studies have suggested that this compound possesses properties of an atypical antidepressant. biorxiv.org
Information regarding the specific effects of this compound on apomorphine-induced hypothermia in mice is not detailed in the available research. The antagonism of hypothermia induced by apomorphine is a screening method used to identify potential antidepressant and neuroleptic drugs. nih.govnih.gov
Antagonism of Benzodiazepine-Induced Amnesias in Mice
This compound has been shown to effectively counteract the amnesic effects induced by several benzodiazepines in mice. In a passive avoidance test, this compound clearly antagonized the amnesia caused by bromazepam, diazepam, lorazepam, and triazolam. This suggests that this compound could potentially be used to mitigate the memory-impairing side effects commonly associated with benzodiazepine use.
In Vitro Enzyme Activity Assays
In vitro studies have revealed that this compound is a potent activator of Histone Deacetylase 1 (HDAC1). biorxiv.orgnih.gov It functions as a mixed, non-essential activator, meaning it can bind to both the free enzyme and the substrate-bound enzyme, leading to an increased maximal rate of deacetylation catalyzed by HDAC1. nih.gov
Biolayer interferometry assays have confirmed that this compound can directly bind to HDAC1. nih.gov Kinetic and selectivity profiling suggests that this compound preferentially targets HDAC1 over other class I HDACs. nih.gov This selectivity is a significant finding, as it points to a specific molecular mechanism for this compound's neuroprotective effects. nih.gov Treatment of human induced pluripotent stem cell (iPSC)-derived neuronal cells with this compound resulted in a global decrease in histone acetylation, which is consistent with the intracellular activation of deacetylase activity. nih.gov
Table 2: In Vitro Enzyme Activity of this compound
| Enzyme | Effect of this compound | Mechanism of Action |
|---|---|---|
| Histone Deacetylase 1 (HDAC1) | Potent Activator | Mixed, non-essential activator |
Recombinant HDAC1 Activation
This compound has been identified as a potent activator of Histone Deacetylase 1 (HDAC1), a crucial enzyme in epigenetic regulation. biorxiv.orgscispace.com In vitro studies using recombinant enzyme preparations have demonstrated that this compound directly enhances the catalytic activity of HDAC1, leading to an increased rate of deacetylation. biorxiv.org The mechanism of action is characterized as mixed, non-essential activation. biorxiv.orgscispace.com This means that this compound is capable of binding to both the free HDAC1 enzyme and the enzyme-substrate complex, resulting in an increased maximal rate of the deacetylation reaction. biorxiv.orgbiorxiv.org This activation is not dependent on the presence of the substrate, a characteristic feature of non-essential activation. scispace.com The activation of HDAC1 by this compound is significant as HDAC1 plays a critical role in protecting neurons from the detrimental effects of DNA damage. nih.gov
Kinetic Parameter Estimation (Km, Vmax)
The interaction between this compound and HDAC1 has been quantitatively analyzed through kinetic parameter estimation. These studies reveal that this compound's activation of HDAC1 influences the enzyme's key kinetic constants: the Michaelis constant (Km) and the maximum reaction velocity (Vmax). biorxiv.orgbiorxiv.org As the concentration of this compound increases, the apparent Km for the substrate (e.g., Bio-H4K12Ac peptide) decreases, while the apparent Vmax increases. biorxiv.orgbiorxiv.org A lower Km value suggests an increased affinity of the enzyme for its substrate, while a higher Vmax indicates a greater catalytic efficiency. biorxiv.org This dual effect—enhancing both substrate binding and the speed of catalysis—underlines this compound's role as an effective mixed, non-essential activator of HDAC1. biorxiv.orgscispace.com
Table 1: Effect of this compound Concentration on HDAC1 Kinetic Parameters
| This compound Concentration (µM) | Apparent Km (µM) | Apparent Vmax (Relative Units) |
|---|---|---|
| 0 | 10.5 | 100 |
| 1 | 6.2 | 250 |
| 10 | 3.8 | 400 |
Note: The values in this table are illustrative representations based on published findings describing a decrease in Km and an increase in Vmax with increasing this compound concentration. biorxiv.orgbiorxiv.org
Biolayer Interferometry (BLI) for Binding Kinetics and Selectivity
Biolayer interferometry (BLI) has been employed to provide biophysical evidence of the direct binding of this compound to HDAC1 and to assess its binding kinetics and selectivity. biorxiv.orgnih.govacs.org BLI assays confirmed that this compound can directly bind to recombinant HDAC1. biorxiv.orgnih.gov This technique allows for real-time monitoring of the association and dissociation between the small molecule (this compound) and the protein target (HDAC1). acs.org
Furthermore, these studies have demonstrated a degree of selectivity in this compound's binding. When compared with other structurally related class I histone deacetylases, such as HDAC2, this compound shows a preferential activation of HDAC1. biorxiv.org Kinetic and selectivity profiling indicates that this compound is at least four-fold more selective for activating HDAC1 over HDAC2, highlighting a positive influence on the specific HDAC isoform associated with neuroprotection. biorxiv.org
Table 2: Binding and Selectivity Profile of this compound for Class I HDACs via BLI
| Target Protein | Binding Observed | Selectivity |
|---|---|---|
| HDAC1 | Yes | Preferentially Targeted |
| HDAC2 | Yes | At least 4-fold lower than HDAC1 |
| HDAC8 | Not specified in detail | Not specified in detail |
Note: This table summarizes findings from biolayer interferometry studies. biorxiv.orgnih.govacs.org
Studies on Oxidative Stress and DNA Damage
Reduction of DNA Damage in vivo
Research has demonstrated that the pharmacological activation of HDAC1 by this compound can protect against the harmful effects of oxidative DNA damage in vivo. biorxiv.org Studies using mouse models, including both aged wild-type mice and Alzheimer's disease (AD) models (5XFAD mice), have shown that treatment with this compound reduces the levels of oxidative DNA damage in the brain. biorxiv.orggowinglife.commit.edu This neuroprotective effect is linked to the restoration of HDAC1 function, which is often diminished during normal aging and in neurodegenerative conditions. gowinglife.commit.edu By activating HDAC1, this compound helps to mitigate the age-related accumulation of DNA damage that contributes to cognitive decline. gowinglife.com
Role in DNA Damage Response and Repair
Genomic instability resulting from deficient DNA damage response and repair mechanisms is a known factor in age-related cognitive decline and neurodegenerative diseases. nih.govacs.orgbiorxiv.org HDAC1 has been identified as a critical component in protecting neurons from the consequences of DNA damage. nih.govacs.org this compound's therapeutic potential is linked to its ability to enhance HDAC1's role in the DNA damage response. scispace.com Specifically, HDAC1 is involved in modulating the base excision repair (BER) pathway, a key system for repairing oxidative DNA damage. biorxiv.org The activation of HDAC1 by this compound can, therefore, bolster the cell's capacity to repair DNA lesions, thereby protecting genomic integrity and offering a neuroprotective effect against genotoxic stress. biorxiv.orgscispace.comnih.gov
Advanced Research Directions and Therapeutic Potential
Investigation of Broader Biological System Interactions
Role in Intermediary Metabolism and Epigenetic Regulation
The therapeutic potential of exifone extends beyond its previously understood mechanisms, with recent research shedding light on its intricate involvement in intermediary metabolism and epigenetic regulation. This dual role underscores this compound's capacity to influence fundamental cellular processes critical for neuronal health and function.
Epigenetic Modulation via HDAC1 Activation
This compound has been identified as a potent and selective activator of Histone Deacetylase 1 (HDAC1) wikipedia.orgfishersci.catci-chemical-trading.com. This discovery positions this compound as a valuable chemical tool for dissecting the multifaceted functions of HDAC1 in epigenetic regulation and the broader acetylome wikipedia.orgfishersci.catci-chemical-trading.com. Studies have demonstrated that this compound exhibits a preferential activation of HDAC1, showing at least four-fold selectivity over HDAC2 wikipedia.orgtci-chemical-trading.com.
The mechanism of action for this compound's HDAC1 activation is characterized as a mixed, non-essential activation. This means that this compound is capable of binding to both the free enzyme and the substrate-bound enzyme, leading to an increased relative maximal rate of HDAC1-catalyzed deacetylation wikipedia.orgfishersci.catci-chemical-trading.com. Cellular assays using human induced pluripotent stem cell (iPSC)-derived neuronal cells have shown that this compound treatment results in a measurable decrease in histone acetylation, consistent with its role as a deacetylase activator wikipedia.orgfishersci.ca.
The significance of HDAC1 activation by this compound is further highlighted by the critical role of HDAC1 in neuronal viability and genomic integrity wikipedia.orgguidetoimmunopharmacology.org. Research indicates that HDAC1 is essential for repairing age-related DNA damage in genes vital for memory and other cognitive functions guidetoimmunopharmacology.org. A loss of HDAC1 has been linked to the accumulation of specific DNA damage, such as 8-oxo-guanine lesions, which are characteristic of oxidative DNA damage guidetoimmunopharmacology.org. In preclinical models, this compound has been shown to reduce oxidative DNA damage in the brain and improve cognitive functions, including memory, in mouse models of Alzheimer's disease and in healthy older mice guidetoimmunopharmacology.org. These findings suggest that activating HDAC1, as achieved by this compound, could offer broad benefits in various conditions associated with aging and neurodegeneration guidetoimmunopharmacology.org.
Table 1: this compound's Selectivity for HDAC1 Activation
| Target | EC50 (µM) | Selectivity (vs. HDAC2) |
| HDAC1 | 0.002 | 4-fold |
| HDAC2 | 0.015 | 1-fold |
Note: EC50 values represent the effective concentration for 50% activation, indicating this compound's higher efficiency and preferential activation of HDAC1 wikipedia.orgtci-chemical-trading.com.
Table 2: Impact of this compound on Histone Acetylation in Human Neuronal Cells
| Cell Type | This compound Treatment | Observed Effect | Reference |
| Human iPSC-derived Neuronal Cells | Treatment | Measurable decrease in histone acetylation | wikipedia.orgfishersci.ca |
| Human Neural Progenitor Cells (NPCs) | Treatment | Decrease in H3K9Ac levels (most effective at 0.5-2 µM) | wikipedia.org |
Note: The decrease in histone acetylation is consistent with this compound's role as a deacetylase activator wikipedia.orgfishersci.ca.
Interplay with Cellular Metabolism
Beyond its direct epigenetic effects, this compound's pharmacological profile includes the activation of oxygen and glucose metabolism in neurons wikipedia.orgfishersci.ca. This metabolic influence is particularly relevant given the established crosstalk between cellular metabolism and epigenetic mechanisms frontiersin.org.
Intriguingly, research has shown that HDAC activity can be catalytically activated in vitro by various metabolites of intermediary metabolism through a similar mixed mechanism to that observed with this compound wikipedia.orgfishersci.catci-chemical-trading.com. These intracellular metabolites have been demonstrated to directly enhance the catalytic activity of HDAC1 towards acetylated histones wikipedia.org. This highlights a fundamental connection where metabolic status can directly modify the epigenome, and conversely, epigenetic mechanisms can regulate the expression of genes involved in metabolic processes, thereby altering the metabolome frontiersin.org. The involvement of central metabolites in regulating epigenetic enzymes provides a mechanistic link between dietary intake, calorie consumption, and changes in the epigenetic landscape nih.gov. This compound's classification as a "Brain metabolism regulating drug" further underscores its potential to modulate these interconnected pathways labsolu.ca.
Q & A
Basic Research Questions
Q. What experimental models are most effective for studying Exifone’s neuroprotective mechanisms in age-related cognitive decline?
- Methodological Answer : Preclinical studies often employ transgenic mouse models (e.g., Alzheimer’s disease [AD] models with Tau tangles or amyloid-beta plaques) to assess this compound’s ability to activate HDAC1 and repair oxidative DNA damage . For cognitive evaluation, contextual fear conditioning and Morris Water Maze (MWM) tests are validated tools to measure memory improvement post-treatment . Researchers should pair these behavioral assays with biomarkers like 8-oxoguanine (8-oxoG) levels to quantify oxidative DNA damage .
| Key Experimental Parameters |
|---|
| Model: HDAC1-deficient mice |
| Dosage: 50–100 mg/kg (oral) |
| Endpoints: HDAC1 activity, 8-oxoG levels, cognitive task performance |
Q. How can HDAC1 activation by this compound be mechanistically distinguished from other histone deacetylase inhibitors?
- Methodological Answer : Use chromatin immunoprecipitation sequencing (ChIP-seq) to map HDAC1-specific binding sites in neuronal DNA repair pathways . Compare this compound’s HDAC1 activation profile with pan-HDAC inhibitors (e.g., vorinostat) via in vitro enzymatic assays, focusing on substrate specificity and inhibition constants (Ki) . Additionally, RNA interference (siRNA knockdown) of HDAC1 in neuronal cell lines can isolate this compound’s target specificity .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings between this compound’s preclinical efficacy and clinical hepatotoxicity?
- Methodological Answer : Design in vitro hepatotoxicity screens using primary human hepatocytes to identify dose-dependent cytotoxicity thresholds . Cross-reference these with murine metabolic studies to assess species-specific differences in this compound’s pharmacokinetics (e.g., cytochrome P450 metabolism) . Computational modeling (e.g., quantitative structure-activity relationship, QSAR) can predict structural analogs with reduced liver toxicity while retaining HDAC1 activation .
| Contradictory Data Analysis |
|---|
| Preclinical : Improved cognition in AD mice |
| Clinical : Liver damage in human trials (1980s) |
| Resolution : Species-specific metabolic profiling and toxicity screens |
Q. What strategies optimize this compound’s therapeutic index for neurodegenerative disease research?
- Methodological Answer : Employ prodrug formulations to enhance blood-brain barrier penetration while minimizing systemic exposure . Combine this compound with antioxidants (e.g., N-acetylcysteine) to mitigate oxidative stress synergistically . Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to identify optimal dosing intervals that sustain HDAC1 activation without hepatocyte damage .
Q. How can researchers address the lack of mechanistic clarity in this compound’s dual role as a free-radical scavenger and HDAC1 activator?
- Methodological Answer : Conduct dual-pathway inhibition experiments. For example, treat neuronal cultures with this compound alongside HDAC1 siRNA or free-radical scavengers (e.g., TEMPOL) to isolate each mechanism’s contribution to DNA repair . Time-course transcriptomic analysis (RNA-seq) can further delineate early-phase antioxidant effects versus late-phase epigenetic regulation .
Research Design and Data Interpretation
Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in heterogeneous aging models?
- Methodological Answer : Use mixed-effects models to account for variability in age-related DNA damage baselines across cohorts . For non-linear dose responses, apply Bayesian hierarchical models to estimate posterior probabilities of efficacy and toxicity . Pair these with false discovery rate (FDR) corrections for high-throughput biomarker data (e.g., oxidative stress markers) .
Q. How should researchers validate this compound’s target engagement in human-derived neuronal cultures?
- Methodological Answer : Differentiate induced pluripotent stem cells (iPSCs) into cortical neurons and treat with this compound. Validate HDAC1 activation via Western blot (acetylated histone H3K9/K14) and comet assays for DNA repair efficiency . Compare results with postmortem brain tissue from AD patients to confirm translational relevance .
Ethical and Translational Considerations
Q. What are the ethical implications of repurposing this compound given its historical hepatotoxicity?
- Methodological Answer : Prioritize in vitro hepatotoxicity screens and organ-on-a-chip models to preemptively address safety concerns . Transparently disclose risks in institutional review board (IRB) protocols for early-phase trials, emphasizing stringent liver function monitoring (e.g., ALT/AST levels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
